Methyl 3-amino-5,6-dimethoxybenzo[b]thiophene-2-carboxylate
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Overview
Description
“Methyl 3-amino-5,6-dimethoxybenzo[b]thiophene-2-carboxylate” is a chemical compound with the CAS Number: 198204-16-9 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Molecular Structure Analysis
The molecular weight of “this compound” is 267.31 . The exact molecular structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry, which are not available in this context.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 267.31 . The boiling point is 418.9±40.0C at 760 mmHg . The flash point is 207.1 . It should be stored in a dark place, in an inert atmosphere, at room temperature .Scientific Research Applications
Synthesis and Pharmacological Potential
Methyl 3-amino-5,6-dimethoxybenzo[b]thiophene-2-carboxylate and its derivatives have been explored extensively in the field of organic chemistry and pharmacology. Notably, Chapman et al. (1971) investigated the pharmacological properties of similar benzo[b]thiophen derivatives, highlighting their potential in developing novel pharmacologically active compounds (Chapman, Clarke, Gore, & Sharma, 1971).
Chemical Synthesis and Reactivity
The synthesis and chemical reactivity of this compound have been the subject of various studies. For instance, Camoutsis et al. (1981) described the synthesis of substituted-3-benzylidenebenzo[b]thiophen-2-ones, demonstrating the versatility of such compounds in chemical synthesis (Camoutsis, Catsoulacos, Salem, Terzis, & Filippakis, 1981). Additionally, Ried et al. (1981) explored the synthesis and ring opening of benzothienooxazines, further contributing to the understanding of the reactivity of benzo[b]thiophene derivatives (Ried, Oremek, & Guryn, 1981).
Heterocyclic Chemistry and Novel Compounds
In heterocyclic chemistry, the compound has been used to create novel chemical entities. Volovenko et al. (1983) described the formation of new heterocyclic systems involving the reaction of arylacetonitriles with methyl esters of 3-hydroxybenzo[b]thiophene-2-carboxylic acid (Volovenko, Litenko, Khrapak, & Babichev, 1983).
Safety and Hazards
This compound has been classified with the signal word “Warning” and is associated with the hazard statements H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. The precautionary statements P261-P305+P351+P338 suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Future Directions
“Methyl 3-amino-5,6-dimethoxybenzo[b]thiophene-2-carboxylate” can be used as an organic synthesis intermediate and a pharmaceutical intermediate . It is mainly used in laboratory research processes and in the production process of chemical medicine . The future directions of this compound would likely involve its use in the synthesis of new compounds and in the development of new pharmaceuticals.
Properties
IUPAC Name |
methyl 3-amino-5,6-dimethoxy-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S/c1-15-7-4-6-9(5-8(7)16-2)18-11(10(6)13)12(14)17-3/h4-5H,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFCKLYXDRSRCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(S2)C(=O)OC)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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